Character-Impact Flavor Compound in Parsley: p-Mentha-1,3,8-triene vs. Myrcene
In a foundational study on parsley aroma, p-mentha-1,3,8-triene was identified as a character-impact flavor compound, meaning its presence is essential for the characteristic parsley-like note. While myrcene is also a major volatile in parsley, the 'terpeny, parsley-like' note in the odor profile was specifically attributed to and lost with the decrease of p-mentha-1,3,8-triene, distinguishing its sensory impact from other co-occurring monoterpenes [1].
| Evidence Dimension | Aroma Character Impact (Parsley) |
|---|---|
| Target Compound Data | Identified as a character-impact compound for the 'terpeny, parsley-like' note |
| Comparator Or Baseline | Myrcene (another major parsley volatile) and other identified compounds; loss of 'parsley-like' note was directly correlated with a decrease in p-mentha-1,3,8-triene, not myrcene |
| Quantified Difference | N/A (Qualitative descriptor-based, but directly linked to compound presence/absence) |
| Conditions | Aroma extract dilution analysis (AEDA) and sensory evaluation of parsley leaves (Petroselinum crispum) |
Why This Matters
For flavor and fragrance formulators, substituting p-mentha-1,3,8-triene with a more common or cheaper monoterpene like myrcene will fail to reproduce the authentic parsley character, impacting product quality and consumer acceptance.
- [1] Masanetz, C. and Grosch, W. (1998), Key odorants of parsley leaves (Petroselinum crispum [Mill.] Nym. ssp. crispum) by Odour–activity values. Flavour Fragr. J., 13: 115-124. View Source
